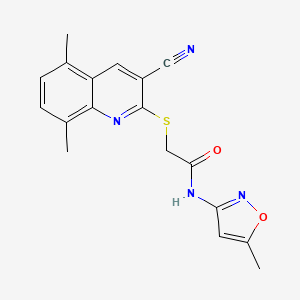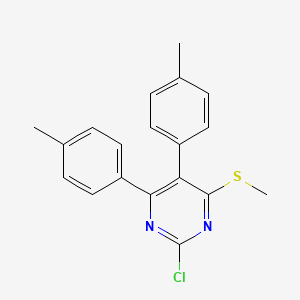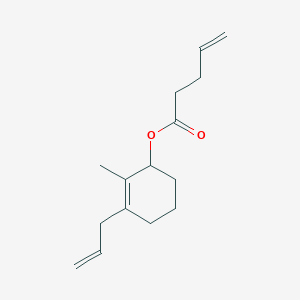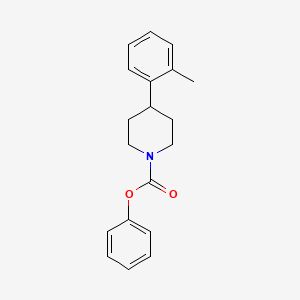![molecular formula C19H19N3O2 B12590090 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea CAS No. 648420-18-2](/img/structure/B12590090.png)
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an isoquinoline moiety and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea typically involves multi-step organic reactions. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and yields high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Análisis De Reacciones Químicas
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoquinoline moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as a TRPV1 receptor antagonist. This makes it a candidate for research in pain management and inflammation.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of chronic pain and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with molecular targets such as the TRPV1 receptor . By antagonizing this receptor, the compound can inhibit the transmission of pain signals and reduce inflammation. The pathways involved include the modulation of ion channels and the inhibition of pro-inflammatory mediators.
Comparación Con Compuestos Similares
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with other isoquinoline derivatives and TRPV1 receptor antagonists. Similar compounds include:
A-425619: Another TRPV1 receptor antagonist with a similar isoquinoline structure.
AMG9810: A potent TRPV1 antagonist used in pain research.
SB-366791: A selective TRPV1 antagonist with a different chemical structure but similar biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct pharmacological properties.
Propiedades
Número CAS |
648420-18-2 |
|---|---|
Fórmula molecular |
C19H19N3O2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-7-5-14(6-8-16)9-12-21-19(23)22-18-4-2-3-15-13-20-11-10-17(15)18/h2-8,10-11,13H,9,12H2,1H3,(H2,21,22,23) |
Clave InChI |
RUELGLDPNWWVTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)

![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)

![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)

![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)


